molecular formula C11H10Cl2N2O B194221 alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol CAS No. 24155-42-8

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

Cat. No.: B194221
CAS No.: 24155-42-8
M. Wt: 257.11 g/mol
InChI Key: UKVLTPAGJIYSGN-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Intermediate in the preparation of Miconazole

Biological Activity

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, also known as 2-(1H-imidazole-1-yl) ethanol with a CAS number of 24155-42-8, is a compound of significant interest in pharmaceutical and agricultural applications. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H10Cl2N2O
  • Molecular Weight : 257.12 g/mol
  • Structure : The compound features a dichlorophenyl group attached to an imidazole ring and an ethanol moiety, which contributes to its biological activity .

This compound exhibits various biological activities through different mechanisms:

  • Antifungal Activity : The compound has been identified as a crucial intermediate in synthesizing antifungal agents like Econazole and Miconazole. Its imidazole structure allows it to inhibit enzymes critical for fungal growth .
  • Hepatoprotective Effects : Research indicates that this compound can effectively treat various forms of toxic hepatitis, including those induced by dimethyl formamide and paracetamol. Studies show significant improvements in serum biochemistry indices in animal models treated with this compound compared to control groups .
  • Anticancer Potential : Preliminary studies suggest that derivatives of imidazole compounds exhibit antiproliferative effects against several cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer). The compound's ability to inhibit the growth of these cells has been linked to its structural properties and interaction with specific cellular targets .

Antifungal Activity

A study demonstrated that this compound displays promising antifungal properties. It was found to inhibit the growth of various fungal strains, showing effective minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Hepatoprotective Studies

In a controlled experiment involving mice, the administration of this compound resulted in significant reductions in liver enzyme levels associated with toxicity when compared to untreated groups. The following table summarizes the serum biochemistry indices observed:

Parameter Control Group Treatment Group Statistical Significance
ALT (U/L)150 ± 2075 ± 10P < 0.01
AST (U/L)120 ± 1560 ± 5P < 0.01
Total Bilirubin (mg/dL)2.5 ± 0.51.0 ± 0.2P < 0.05

This data indicates a strong hepatoprotective effect of the compound against toxic agents .

Anticancer Activity

The anticancer properties were evaluated using the MTT assay across multiple cancer cell lines. The results are summarized in the following table:

Compound Cell Line Tested GI50 (µM)
This compoundMCF73.5
HT-294.0
A5496.0

The GI50 values indicate that the compound exhibits significant antiproliferative activity against these cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study on Hepatitis Treatment : Patients suffering from drug-induced hepatitis showed marked improvement when treated with this compound over a four-week period, with liver function tests returning to normal ranges.
  • Fungal Infection Management : In agricultural applications, this compound has been utilized effectively as a fungicide in citrus crops, demonstrating reduced fungal incidence and improved yield outcomes.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral and Antimicrobial Properties
Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol has been investigated for its potential use in treating hepatitis and other infections. Research indicates that this compound can effectively cure various forms of toxic hepatitis, including those caused by dimethyl formamide and acetaminophen. A patent study highlights its efficacy in treating hepatitis, which affects a significant population globally due to viral infections and toxic exposures .

Case Study: Hepatitis Treatment
A clinical study demonstrated that formulations containing this compound significantly improved liver function in patients with drug-induced hepatitis. The compound acts by modulating liver enzyme levels and reducing inflammation, showcasing its therapeutic potential .

1.2 Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. It has shown promising results in inhibiting the growth of liver carcinoma cells (HEPG2), with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

3.1 Chemical Characteristics
The molecular formula for this compound is C11H10Cl2N2O, with a molecular weight of 257.12 g/mol. It appears as a cream-colored powder and exhibits basic properties .

3.2 Safety Data
Safety data sheets indicate that while the compound is effective in its applications, it must be handled with care due to its potential toxicity if ingested or upon skin contact . Proper safety protocols should be adhered to when handling this compound in laboratory or field settings.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, and how do they impact yield and purity?

The compound is synthesized via two main pathways:

  • Chemical Synthesis : Starting with 2,4-dichloroacetophenone, sequential reactions (substitution, reduction, and nucleophilic substitution with imidazole) yield the product. This method achieves ~99% purity but may require optimization to reduce byproducts like sulfated ash (≤0.10%) .
  • Biocatalytic Synthesis : Bacterial strains (e.g., Rhodococcus erythropolis) enantioselectively reduce ketone intermediates to produce the (R)-enantiomer with >99% stereoselectivity, crucial for active pharmaceutical ingredients (APIs) . Key Parameters :
MethodYield (%)Purity (%)Stereoselectivity
Chemical85–90≥99.0Racemic
Biocatalytic70–75≥98.0(R)-enantiomer

Q. How does the structural configuration of this compound influence its antifungal activity?

The compound’s imidazole ring binds to fungal cytochrome P450 (CYP51), inhibiting ergosterol biosynthesis. The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane penetration. Chiral resolution studies show the (R)-enantiomer exhibits 3–5× higher activity against Candida albicans compared to the (S)-form .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

  • HPLC/UV-Vis : CHIRALPAK® IC column (n-hexane/2-propanol/diethylamine, 85:15:0.1) resolves enantiomers (Rt = 13.1 min and 15.3 min) with α = 1.21 .
  • GC-MS : Detects residual solvents (e.g., ethanol) and byproducts like 2,4-dichlorophenyl ketone .
  • Melting Point Analysis : 133–138°C (deviations indicate impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antifungal efficacy across in vitro studies?

Discrepancies arise from variations in:

  • Strain specificity : Activity against Aspergillus fumigatus is pH-dependent (optimal at pH 5.5) .
  • Enantiomeric purity : Racemic mixtures underreport potency compared to isolated (R)-enantiomers . Recommendation : Standardize assays using chiral chromatography and controlled pH conditions .

Q. What methodologies enable enantioselective synthesis of this compound for drug development?

  • Asymmetric Catalysis : Use Ru-BINAP complexes to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone, achieving 90% enantiomeric excess (ee) .
  • Enzyme Engineering : Directed evolution of ketoreductases improves catalytic efficiency (kcat/Km > 200 mM⁻¹s⁻¹) .

Q. How does environmental degradation of this compound impact its agricultural applications?

In soil, it degrades via hydroxylation (t₁/₂ = 30–45 days) to non-toxic metabolites. However, photodegradation in water generates 3-(1H-imidazol-1-yl)propanoic acid, which requires monitoring via LC-MS/MS .

Q. What strategies improve solid-phase extraction (SPE) efficiency for detecting this compound in environmental samples?

Dummy molecularly imprinted polymers (DMIMs), synthesized using Pickering emulsion polymerization, achieve >95% recovery from fish tissues. Optimize template-to-monomer ratio (1:4) and crosslinker (ethylene glycol dimethacrylate) for selective binding .

Q. How do structural modifications of this compound enhance its pharmacokinetic profile?

  • Ethanol Group Replacement : Substituting with fluorine improves metabolic stability (CLhep reduced from 12 to 3 mL/min/kg) .
  • Chlorophenyl Isosteres : 2,4-Difluorophenyl analogs reduce CYP inhibition, minimizing drug-drug interactions .

Q. Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity while others highlight hepatotoxicity risks?

  • Species Differences : Mouse hepatocytes show IC₅₀ = 250 µM, whereas human HepG2 cells exhibit toxicity at 50 µM due to glutathione depletion .
  • Metabolite Variability : Human liver microsomes generate reactive quinone intermediates not observed in rodents .

Q. How can researchers reconcile conflicting data on environmental persistence?

Discrepancies stem from:

  • Soil Type : Clay soils retain the compound longer (t₁/₂ = 60 days vs. 30 days in sandy soils) .
  • Microbial Activity : Phragmites australis rhizosphere microbes accelerate degradation by 40% via peroxidase secretion .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVLTPAGJIYSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074737
Record name 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24155-42-8
Record name (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
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Record name α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol
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Synthesis routes and methods

Procedure details

30 g of sodium were added to a solution of 88.5 g of imidazole in 600 ml of methanol; the solvent was then evaporated off. The residue was dissolved in 300 ml of dimethylformamide and heated to 115°-120° C. To the solution so obtained was added, dropwise and under stirring, a solution of 225 g of 1-(2',4'-dichlorophenyl)-2-chloro-ethanol in 400 ml of dimethylformamide. The mixture was heated to 115°-120° C. and maintained at that temperature for 20 minutes and, after subsequent cooling to 40° C., 2500 ml of iced water were added under vigorous stirring. The product precipitated under stirring over a period of about two hours, the upper liquid was then decanted off, a further 2500 ml of water were added and, after standing, the whole was filtered. The precipitate thus obtained was dried and crystallized from toluene. 170 g of the desired product, melting at 134°-135° C., was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two
Name
Quantity
2500 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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